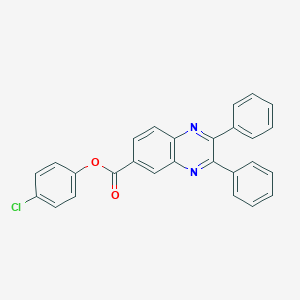
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C27H17ClN2O2 and a molecular weight of 436.89 g/mol It is known for its complex structure, which includes a quinoxaline ring substituted with chlorophenyl and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxalinecarboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
4-Chlorophenylquinoxaline: Lacks the diphenyl groups, resulting in different chemical properties and reactivity.
2,3-Diphenyl-6-quinoxalinecarboxylic acid: Lacks the ester linkage, affecting its solubility and reactivity.
Uniqueness
4-Chlorophenyl 2,3-diphenylquinoxaline-6-carboxylate is unique due to its combination of chlorophenyl and diphenyl groups attached to the quinoxaline ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C27H17ClN2O2 |
|---|---|
分子量 |
436.9g/mol |
IUPAC 名称 |
(4-chlorophenyl) 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C27H17ClN2O2/c28-21-12-14-22(15-13-21)32-27(31)20-11-16-23-24(17-20)30-26(19-9-5-2-6-10-19)25(29-23)18-7-3-1-4-8-18/h1-17H |
InChI 键 |
KNERKAMUFZEDRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl)N=C2C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl)N=C2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


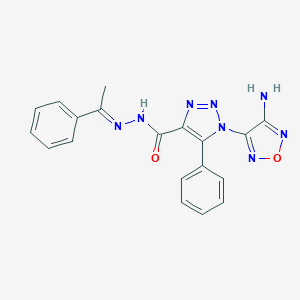
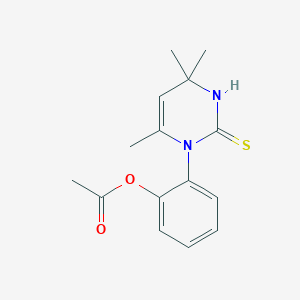
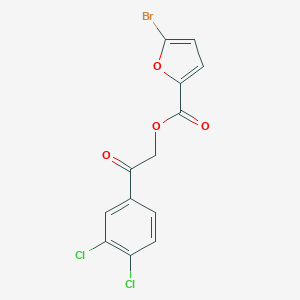
![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)

METHYL]PYRIDINE](/img/structure/B392636.png)
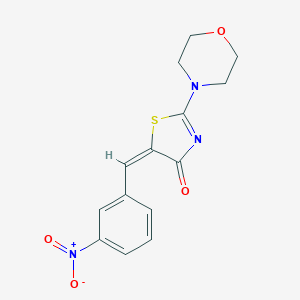
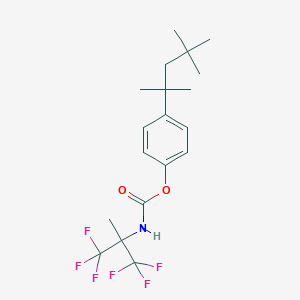
![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
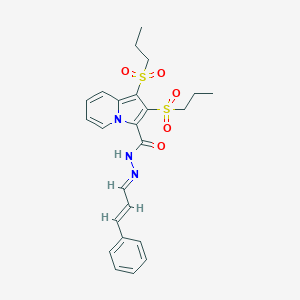
![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)
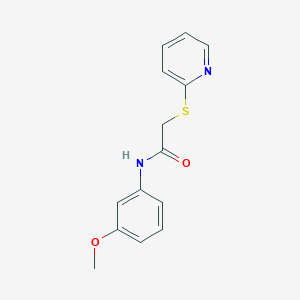
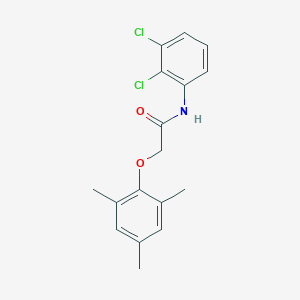
![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)
